molecular formula C9H8F3IO3 B14042481 1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene

1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14042481
M. Wt: 348.06 g/mol
InChI Key: OSVJEKURMPNSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 It is a derivative of benzene, characterized by the presence of iodine, methoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene typically involves the iodination of a precursor compound, followed by the introduction of methoxy and trifluoromethoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The trifluoromethoxy group is often introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of the iodine atom and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of methoxy, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H8F3IO3

Molecular Weight

348.06 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3IO3/c1-14-5-3-4-6(16-9(10,11)12)8(15-2)7(5)13/h3-4H,1-2H3

InChI Key

OSVJEKURMPNSOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)(F)F)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.